molecular formula C4H8N6O B023585 Azido-PEG1-Azide CAS No. 24345-74-2

Azido-PEG1-Azide

Cat. No.: B023585
CAS No.: 24345-74-2
M. Wt: 156.15 g/mol
InChI Key: NQEPBRYUGPSVPU-UHFFFAOYSA-N
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Description

1,5-Diazido-3-oxapentane is a multifunctional, alkylating agent with the molecular formula C₄H₈N₆O and a molecular weight of 156.15 g/mol . It is known for its application in various scientific fields due to its unique chemical properties.

Safety and Hazards

1,5-Diazido-3-oxapentane is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is for research use only and not intended for diagnostic or therapeutic use . Safety data sheets indicate that it is toxic if swallowed and can cause skin and eye irritation .

Mechanism of Action

Target of Action

1,5-Diazido-3-oxapentane is a fluorescent molecule that has been used as an affinity ligand for the detection of diazido . It also binds to carbohydrate and glycoclusters, which are important biomolecules . These targets play a crucial role in various biological processes, including cellular communication and immune response.

Mode of Action

The compound interacts with its targets through a process known as affinity binding . This involves the compound attaching itself to its target, forming a complex that can be detected due to the fluorescence of 1,5-Diazido-3-oxapentane . The fluorescence intensity can be modified by substituting the linker with metal ions such as Zn2+ .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,5-Diazido-3-oxapentane is currently limited. It is known that the compound is soluble in dichloromethane and dmso , which suggests it could be well-absorbed and distributed in the body

Action Environment

The action, efficacy, and stability of 1,5-Diazido-3-oxapentane can be influenced by various environmental factors. For instance, the compound’s fluorescence can be modified by substituting the linker with metal ions . Additionally, the compound’s solubility in Dichloromethane and DMSO suggests that its action could be influenced by the presence of these solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diazido-3-oxapentane can be synthesized using a semi-solvent method. This involves the reaction of appropriate starting materials under controlled conditions to ensure the formation of the desired azido compound . The process typically involves the use of solvents like dichloromethane and dimethyl sulfoxide (DMSO), and the reaction is carried out at low temperatures to maintain stability .

Industrial Production Methods

In industrial settings, the production of 1,5-Diazido-3-oxapentane follows similar synthetic routes but on a larger scale. The semi-solvent method is often employed due to its efficiency and ability to produce high-purity compounds . The process is carefully monitored to ensure safety and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Diazido-3-oxapentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with 1,5-Diazido-3-oxapentane include halogens, alkylating agents, and reducing agents. The reactions are typically carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce azido-oxides, while reduction reactions may yield azido-hydrocarbons .

Properties

IUPAC Name

1-azido-2-(2-azidoethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N6O/c5-9-7-1-3-11-4-2-8-10-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEPBRYUGPSVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCN=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444939
Record name 1,5-DIAZIDO-3-OXAPENTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24345-74-2
Record name 1,5-DIAZIDO-3-OXAPENTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Azido-PEG1-Azide
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Azido-PEG1-Azide
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Azido-PEG1-Azide

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